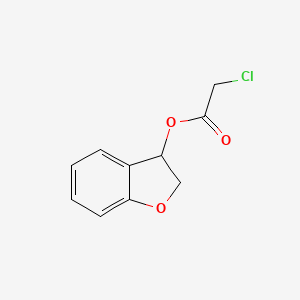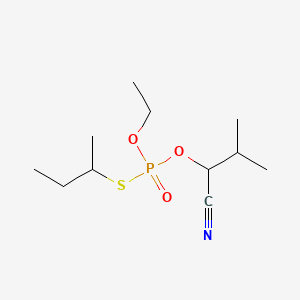
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester is a chemical compound with the molecular formula C_10H_19N_2O_4PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. For instance, the esterification reaction may be carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphorothioate esters, such as:
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
Uniqueness
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester is unique due to its specific ester and amine substituents, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
134650-07-0 |
|---|---|
Fórmula molecular |
C11H22NO3PS |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]oxy-3-methylbutanenitrile |
InChI |
InChI=1S/C11H22NO3PS/c1-6-10(5)17-16(13,14-7-2)15-11(8-12)9(3)4/h9-11H,6-7H2,1-5H3 |
Clave InChI |
IHGZJCKWNKQDSH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SP(=O)(OCC)OC(C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
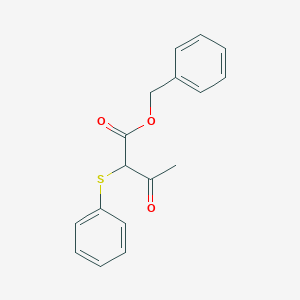
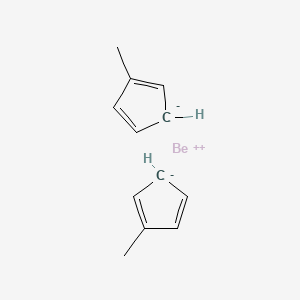
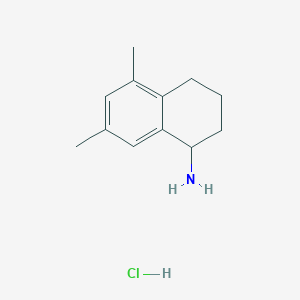
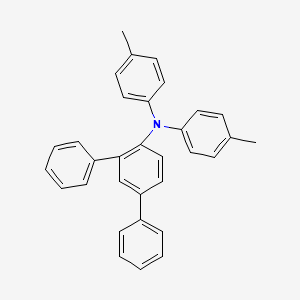
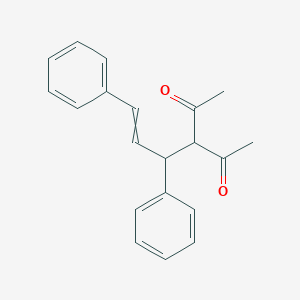
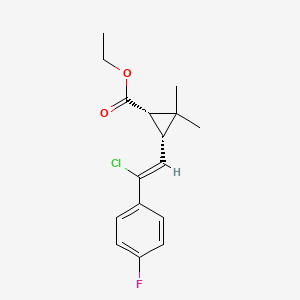
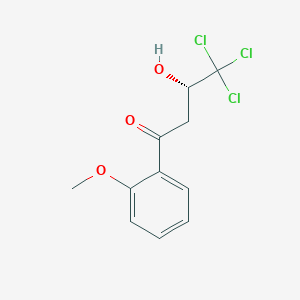
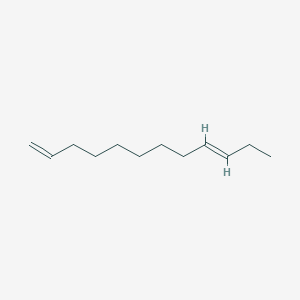
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
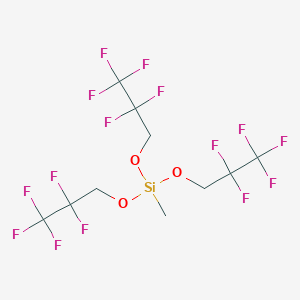
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
